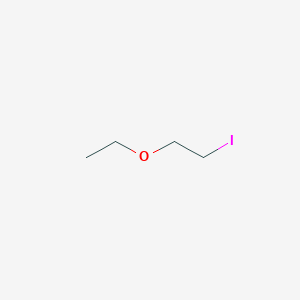

Benzoic acid, 3-chloro-4-(2-propenyloxy)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Polymerization and Material Science

The derivative of benzoic acid, 3-chloro-4-(2-propenyloxy)-, plays a significant role in the field of polymerization and material science. A notable application involves its use in the synthesis of ruthenium-based mono-, bi-, and trinuclear metathesis catalysts, which are employed for the cyclopolymerization of a series of 1,6-heptadiynes. These catalysts facilitate the creation of block and tristar copolymers, showcasing the compound's utility in designing novel polymeric materials with potentially unique properties (Mayershofer, Nuyken, & Buchmeiser, 2006).

Synthetic Chemistry and Organic Reactions

In synthetic chemistry, 3-chloro-4-(2-propenyloxy)-benzoic acid derivatives have been utilized as recyclable hypervalent iodine reagents for vicinal halomethoxylation of unsaturated compounds. This showcases their efficiency in promoting specific organic reactions, enhancing the synthesis of halogenated methoxy compounds with potential applications in various chemical industries (Yusubov, Drygunova, & Zhdankin, 2004).

Environmental Chemistry

Moreover, benzoic acid derivatives including 3-chloro-4-(2-propenyloxy)- are significant in environmental chemistry, particularly in water purification processes. For instance, their role in photocatalytic degradation of pollutants under UV light in the presence of titanium dioxide highlights their potential in addressing water contamination issues. This process demonstrates the photodecomposition of various organic compounds, offering a sustainable method for water treatment and environmental remediation (Matthews, 1990).

Safety And Hazards

Propiedades

IUPAC Name |

3-chloro-4-prop-2-enoxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO3/c1-2-5-14-9-4-3-7(10(12)13)6-8(9)11/h2-4,6H,1,5H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTGLHHTUDXADCW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=C(C=C(C=C1)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50472177 |

Source

|

| Record name | Benzoic acid, 3-chloro-4-(2-propenyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzoic acid, 3-chloro-4-(2-propenyloxy)- | |

CAS RN |

65650-44-4 |

Source

|

| Record name | Benzoic acid, 3-chloro-4-(2-propenyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B1314669.png)

![Pyrazolo[1,5-b]pyridazine-3-carboxylic acid](/img/structure/B1314670.png)

![octahydro-1H-pyrrolo[1,2-a][1,4]diazepine](/img/structure/B1314671.png)